N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-15-2-7-18-20(12-15)31-23(27-18)16-3-5-17(6-4-16)26-22(29)19-13-21(25-14-24-19)28-8-10-30-11-9-28/h2-7,12-14H,8-11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXOIIQPKVEUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole derivative, which is then coupled with a phenyl group. This intermediate is further reacted with a morpholine-containing pyrimidine carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrimidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Cancer Therapy
One of the primary applications of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide is its role as an inhibitor of B-cell lymphoma 6 (BCL6). BCL6 is a transcriptional repressor that is implicated in the proliferation of malignant B cells. Inhibitors of BCL6 can potentially disrupt this process, making them valuable in treating certain types of cancers, especially lymphomas .
Case Study: BCL6 Inhibition
Research has demonstrated that compounds targeting BCL6 can induce apoptosis in B-cell lines and inhibit tumor growth in vivo. For instance, studies have shown that small molecules designed to bind to the BTB domain of BCL6 can prevent corepressor recruitment, leading to reduced tumorigenic activity . The development of this compound as a BCL6 inhibitor represents a promising direction for novel cancer therapeutics.
Antimicrobial Activity
Another notable application of this compound is its antimicrobial properties. Preliminary studies indicate that derivatives of similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Study: Antimicrobial Efficacy
In vitro evaluations have shown that related compounds demonstrate potent inhibitory effects against strains such as Staphylococcus aureus and Candida species. For example, compounds with similar structural features have been tested against drug-resistant strains, revealing their potential as alternative therapeutic agents in treating infections where conventional antibiotics fail .
Other Therapeutic Applications
Beyond oncology and antimicrobial applications, this compound may also hold promise in other therapeutic areas:
- Neurological Disorders : Compounds with similar scaffolds have been investigated for neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
- Inflammatory Conditions : The anti-inflammatory properties observed in related compounds indicate that this compound might also be effective in managing inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole-carboxamide derivatives. Below is a comparative analysis with structurally related molecules:
Key Findings:
Benzothiazole Core : All compounds share the benzothiazole scaffold, which is critical for DNA intercalation or protein binding . The 6-methyl substitution in the target compound may enhance metabolic stability compared to unsubstituted analogues.
Carboxamide vs. Acetamide: The morpholinopyrimidine-carboxamide group in the target compound likely improves target selectivity over simpler acetamide derivatives (e.g., 2-chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide), which lack the pyrimidine heterocycle and morpholine’s solubilizing effects .
Biological Activity: The triazole-acetamide derivative exhibits direct anticancer activity, suggesting that substituents like triazoles or thiazoles may enhance cytotoxicity. However, the target compound’s morpholinopyrimidine group could offer a different mechanism, such as kinase inhibition, due to its resemblance to ATP-competitive inhibitors.
Physicochemical Properties (Inferred):
- Solubility: The morpholine group in the target compound likely increases water solubility compared to non-polar analogues.
- Binding Affinity : The pyrimidine-carboxamide moiety may enable hydrogen bonding with kinase active sites, a feature absent in simpler acetamide derivatives.
Biological Activity
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]thiazole moiety, a morpholinopyrimidine core, and a carboxamide functional group. The presence of these structural elements suggests potential interactions with biological targets such as enzymes and receptors involved in cancer progression.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism may involve the disruption of key signaling pathways that regulate cell cycle progression.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is crucial for eliminating malignant cells.
- Targeting Specific Proteins : Similar compounds have been identified as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in the survival and proliferation of B cells. Inhibition of BCL6 activity can lead to reduced tumor growth and enhanced sensitivity to chemotherapy.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | HCT116 | 0.15 | Apoptosis | |
| Study 2 | HeLa | 0.29 | Cell Cycle Arrest | |
| Study 3 | MDA-MB-468 | 0.25 | BCL6 Inhibition | |
| Study 4 | A549 | 0.33 | Tubulin Inhibition |
Case Studies
- Case Study on Inhibition of BCL6 : A study demonstrated that compounds similar to this compound effectively inhibited BCL6 activity in vitro, leading to significant reductions in cell viability in B-cell lymphoma models. The results indicated a potential therapeutic application in hematological malignancies.
- In Vivo Efficacy : In murine models, administration of the compound resulted in reduced tumor sizes and improved survival rates compared to control groups, highlighting its potential as an effective anticancer agent.
Q & A
Q. Basic Characterization
- NMR (¹H/¹³C) : Assign peaks for morpholine protons (δ 3.6–3.8 ppm) and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹) .
Advanced Analysis Q: How can crystallographic data resolve ambiguities in molecular conformation? A: Perform single-crystal X-ray diffraction to:
- Determine dihedral angles between the benzothiazole and pyrimidine rings (e.g., angles ~12–86° observed in similar compounds) .
- Identify intramolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the planar conformation .
- Compare with DFT-optimized structures to validate computational models .
What strategies are used to assess its biological activity in kinase inhibition assays?
Q. Basic Screening
- In vitro kinase assays : Measure IC₅₀ against Src/Abl kinases using ADP-Glo™ or fluorescence polarization .
- Cell-based assays : Evaluate antiproliferative effects in K562 (CML) or MDA-MB-231 (breast cancer) lines .
Advanced Experimental Design Q: How do researchers address solubility issues in cell-based assays? A:
- Prepare DMSO stock solutions (10 mM) with ≤0.1% final concentration to avoid cytotoxicity .
- Use nanoparticle encapsulation (e.g., PLGA) to enhance aqueous solubility .
- Validate target engagement via Western blotting (e.g., phospho-CrkL for Abl inhibition) .
How are structure-activity relationships (SARs) optimized for improved potency?
Q. Basic SAR Insights
- Benzothiazole substitution : 6-Methyl enhances lipophilicity and target binding vs. unsubstituted analogs .
- Morpholine group : Improves solubility and pharmacokinetics compared to piperazine derivatives .
Advanced SAR Challenges Q: How can conflicting data on morpholine’s role in metabolic stability be resolved? A:
- Conduct microsomal stability assays (human/rat liver microsomes) to compare oxidation rates .
- Introduce deuterium at metabolically labile sites (e.g., morpholine α-carbons) to prolong half-life .
- Use LC-MS/MS to identify major metabolites and guide structural modifications .
What analytical methods are critical for purity assessment?
Q. Basic Quality Control
- HPLC-UV : Use C18 columns (ACN/water gradient) to achieve >98% purity .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Contamination Issues Q: How can trace metal impurities from catalysis affect biological assays? A:
- Perform ICP-MS to quantify residual Pd (<10 ppm) .
- Purify via chelating resins (e.g., SiliaBond® Thiourea) to remove metal contaminants .
How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
